molecular formula C13H7N3O4S B14631485 6-Nitro-2-(4-nitrophenyl)-1,3-benzothiazole CAS No. 53544-74-4

6-Nitro-2-(4-nitrophenyl)-1,3-benzothiazole

Cat. No.: B14631485
CAS No.: 53544-74-4
M. Wt: 301.28 g/mol
InChI Key: VQXKCOXXFBUICA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Nitro-2-(4-nitrophenyl)-1,3-benzothiazole is a chemical compound that belongs to the class of nitrobenzazoles It is characterized by the presence of nitro groups attached to both the benzothiazole and phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-2-(4-nitrophenyl)-1,3-benzothiazole typically involves the nitration of benzothiazole derivatives. One common method is the electrophilic nitration of benzothiazole using a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of nitro groups .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 6-Nitro-2-(4-nitrophenyl)-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Nitro-2-(4-nitrophenyl)-1,3-benzothiazole has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 6-Nitro-2-(4-nitrophenyl)-1,3-benzothiazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The nitro groups play a crucial role in its reactivity and binding affinity, influencing its biological activity .

Comparison with Similar Compounds

  • 6-Nitro-2-(4-nitrophenyl)-1H-benzimidazole
  • 6-Nitro-2-(4-nitrophenyl)-1,3-benzoxazole
  • 6-Nitro-2-(4-nitrophenyl)-1,3-benzisoxazole

Comparison: 6-Nitro-2-(4-nitrophenyl)-1,3-benzothiazole is unique due to the presence of the benzothiazole ring, which imparts distinct electronic and steric properties compared to its benzimidazole, benzoxazole, and benzisoxazole counterparts. These differences can influence its reactivity, stability, and biological activity, making it a valuable compound for specific applications .

Properties

CAS No.

53544-74-4

Molecular Formula

C13H7N3O4S

Molecular Weight

301.28 g/mol

IUPAC Name

6-nitro-2-(4-nitrophenyl)-1,3-benzothiazole

InChI

InChI=1S/C13H7N3O4S/c17-15(18)9-3-1-8(2-4-9)13-14-11-6-5-10(16(19)20)7-12(11)21-13/h1-7H

InChI Key

VQXKCOXXFBUICA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.